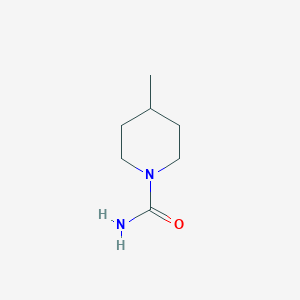

1-Piperidinecarboxamide,4-methyl-(9CI)

Description

BenchChem offers high-quality 1-Piperidinecarboxamide,4-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinecarboxamide,4-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-methylpiperidine-1-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

InChI Key |

SBQYIBYVXDQSPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)N |

Origin of Product |

United States |

Contextualization of Piperidinecarboxamide Derivatives in Organic Chemistry

Piperidinecarboxamide derivatives are a class of organic molecules that feature a piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, with a carboxamide group attached. These compounds are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility as synthetic intermediates. nih.govresearchgate.net

The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals. nih.govresearchgate.net Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for the fine-tuning of interactions with biological targets. The incorporation of a carboxamide group introduces a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to enzymes and receptors. researchgate.net

The versatility of piperidinecarboxamide derivatives is further enhanced by the potential for substitution on both the piperidine ring and the carboxamide nitrogen. This allows for the creation of large libraries of compounds with varied physicochemical properties, which can be screened for a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, and antimicrobial effects. researchgate.net The synthesis of these derivatives often involves standard amide bond formation reactions, starting from the corresponding piperidine precursors. chemicalbook.com

Historical Trajectory and Initial Discoveries Pertaining to 1 Piperidinecarboxamide, 4 Methyl 9ci Analogues

The history of 1-Piperidinecarboxamide, 4-methyl-(9CI) is intrinsically linked to the discovery and exploration of its parent heterocycle, piperidine (B6355638). Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained piperidine from the reaction of piperine, the compound responsible for the pungency of black pepper, with nitric acid. wikipedia.org

The industrial synthesis of piperidine is achieved through the hydrogenation of pyridine (B92270). wikipedia.org Following the establishment of methods for its synthesis, the functionalization of the piperidine ring became a focus of chemical research. The development of synthetic routes to piperidine derivatives has been a continuous effort in organic chemistry, with numerous methods being established for the introduction of various functional groups at different positions of the ring. organic-chemistry.org

Unaddressed Research Questions and Future Prospects for 1 Piperidinecarboxamide, 4 Methyl 9ci Investigations

Established Synthetic Pathways to 1-Piperidinecarboxamide, 4-methyl-(9CI)

A common and logical approach to constructing the 1-Piperidinecarboxamide, 4-methyl-(9CI) scaffold is through a multi-step synthesis starting from readily available precursor molecules such as substituted pyridines or piperidinones. researchgate.netnih.gov

One potential pathway begins with the hydrogenation of a 4-methylpyridine (B42270) derivative. For instance, the catalytic reduction of methyl 4-methylpyridine-2-carboxylate can yield the corresponding cis-methyl 4-methylpipecolinate. nih.gov This reduction is a critical step that establishes the piperidine ring. Subsequent chemical manipulations are then required to convert the ester group into the desired 1-carboxamide (B11826670) functionality. A general representation of such a multi-step process is outlined below:

Formation of the Piperidine Ring : Catalytic hydrogenation of a suitable 4-methylpyridine precursor to diastereoselectively form the cis-piperidine derivative. nih.gov

Functional Group Interconversion : The substituent at the 2-position (e.g., a methyl ester) is hydrolyzed to a carboxylic acid.

Amide Formation at C4 (if applicable) : If starting from a 4-keto-piperidine (a piperidinone), a Strecker-type condensation with an amine and a cyanide source can yield an amino-nitrile, which can be hydrolyzed to an amino-amide. researchgate.net

Formation of 1-Piperidinecarboxamide : The secondary amine of the 4-methylpiperidine (B120128) ring is reacted with an isocyanate or a similar reagent to form the N-carboxamide group. This can also be achieved by reacting the piperidine with phosgene (B1210022) or a phosgene equivalent, followed by the addition of ammonia (B1221849).

An alternative multi-step route can start from 4-piperidinecarboxylic acid, which undergoes a series of reactions including esterification, N-benzylation, hydrolysis, acylation to a carboxamide, dehydration to a nitrile, and finally reduction to introduce other functionalities. google.com While complex, these step-wise approaches allow for purification and characterization of intermediates, ensuring the final product's integrity.

Table 1: Illustrative Multi-Step Synthetic Scheme

| Step | Transformation | Precursor Example | Reagents/Conditions | Product Type |

|---|---|---|---|---|

| 1 | Ring Formation/Reduction | 4-Methylpyridine derivative | H₂, Pd/C or PtO₂ | 4-Methylpiperidine |

| 2 | N-Protection | 4-Methylpiperidine | Benzyl (B1604629) bromide, base | N-Benzyl-4-methylpiperidine |

| 3 | Functionalization | N-Protected Piperidinone | Strecker reaction (e.g., Aniline, HCN) | α-Amino-nitrile |

| 4 | Hydrolysis | α-Amino-nitrile | Conc. H₂SO₄ | α-Amino-amide |

| 5 | N-Deprotection | N-Benzyl derivative | Catalytic Hydrogenolysis (H₂, Pd/C) | Secondary Piperidine |

This table presents a generalized, illustrative pathway; specific reagents and conditions would require optimization.

The presence of a stereocenter at the C4 position necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of 1-Piperidinecarboxamide, 4-methyl-(9CI). Such approaches are critical when a specific stereoisomer is responsible for the desired biological activity.

One strategy involves the use of chiral pool starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry. whiterose.ac.uk For example, enantiomerically pure piperidine derivatives can be prepared from S-glutamic acid. documentsdelivered.com Another powerful method is the asymmetric hydrogenation of a prochiral pyridine (B92270) or dihydropyridine (B1217469) precursor using a chiral catalyst.

A modular and stereoselective synthesis of substituted piperidines has been developed that involves a gold-catalyzed cyclization of N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method allows for the preparation of enantiomerically pure products by starting with chiral amines derived from chiral sulfinyl imines. nih.gov Similarly, stereoselective synthesis can be achieved via the reduction of chiral oximes derived from piperidine-like structures. d-nb.info The choice of cathode material and additives in electrochemical reductions has been shown to influence the diastereomeric ratio of the resulting amines. d-nb.info

Table 2: Key Strategies for Stereocontrol

| Approach | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials like amino acids. | Synthesis of homochiral piperidines from S-glutamic acid. documentsdelivered.com |

| Asymmetric Catalysis | Employs a chiral catalyst (e.g., Rhodium or Iridium complexes) for the asymmetric reduction of a prochiral precursor. | Hydrogenation of a tetrahydropyridine (B1245486) intermediate with a chiral catalyst. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. | N-Galactosylation of pyridones to direct stereoselective reductions. documentsdelivered.com |

| Diastereoselective Reduction | Reduction of a cyclic precursor containing an existing stereocenter to induce the formation of a new one. | Stereoselective reduction of a 4-methyl-piperidinone using bulky reducing agents. |

Novel Synthetic Route Development for Enhanced Efficiency and Yield

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. Novel routes for preparing 1-Piperidinecarboxamide, 4-methyl-(9CI) focus on catalytic methods and one-pot strategies to streamline the manufacturing process. researchgate.netnih.gov

Catalysis offers a powerful tool for synthesizing complex molecules with high efficiency and selectivity. In the context of 1-Piperidinecarboxamide, 4-methyl-(9CI) synthesis, catalysts can be employed in several key transformations.

Ring Formation : The piperidine ring itself can be constructed via catalytic multi-component reactions. For example, piperidine can be used as an effective organo-base catalyst in a four-component reaction of an aryl aldehyde, a C-H activated nitrile compound, dimethyl acetylenedicarboxylate, and an amine to form highly functionalized dihydropyridines, which are precursors to piperidines. researchgate.net Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has also been reported as a catalyst for the one-pot synthesis of functionalized piperidines. researchgate.net

Hydrogenation : As mentioned previously, the reduction of pyridine or piperidinone precursors is often a catalytic process, typically using palladium, platinum, or nickel catalysts. The choice of catalyst and conditions can influence the stereoselectivity of the reduction. nih.gov

C-H Activation : Advanced catalytic methods, such as the late-stage, undirected methylation of unactivated C(sp³)-H bonds, could potentially be used to introduce the 4-methyl group onto a pre-formed piperidine ring. escholarship.org This approach, using photochemically activated peroxides and a nickel(II) catalyst, offers a novel route for derivatization and could be adapted for primary synthesis. escholarship.org

Protecting Group Manipulation : Catalytic methods are essential for steps like N-debenzylation, where catalytic hydrogenolysis (e.g., 10% Pd/C) is used to remove a benzyl protecting group under mild conditions, often in near-quantitative yields. researchgate.net

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, significantly improve efficiency by reducing reaction time, solvent usage, and purification steps. nih.gov

A one-pot synthesis of highly substituted piperid-4-ones has been achieved through a four-component condensation involving diketene, a tosyl imine, an aldehyde, and a titanium tetrachloride catalyst. nih.gov Such piperidinone products could serve as key intermediates for the synthesis of the target molecule. Another innovative one-pot method involves the integration of amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution to convert halogenated amides into piperidines under mild, metal-free conditions. nih.gov These multi-component strategies allow for the rapid assembly of the core piperidine structure from simple starting materials. researchgate.net

| Process Control | Easier to control and monitor each individual step. | Can be more complex to optimize all concurrent reactions. |

Derivatization and Functionalization Strategies for 1-Piperidinecarboxamide, 4-methyl-(9CI) Analogues

The development of analogues of a lead compound is a crucial part of drug discovery, allowing for the fine-tuning of its pharmacological profile. The 1-Piperidinecarboxamide, 4-methyl-(9CI) structure offers several sites for derivatization.

N1-Carboxamide Group : The amide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved by using substituted isocyanates in the final step or by reacting the piperidine with different chloroformates followed by amination with a primary or secondary amine.

C4-Methyl Group : The methyl group can be replaced with other alkyl chains, functionalized alkyl groups, or aryl groups. This is best accomplished by starting the synthesis with a different 4-substituted pyridine or piperidinone precursor.

Piperidine Ring : The ring itself can be further functionalized. For example, if a piperidinone is used as an intermediate, it can be converted to a piperidinol, which can then be derivatized. nih.gov The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates highlights how substitution patterns on the ring can be systematically varied. nih.gov

A variety of derivatization reagents can be employed to functionalize reactive handles like hydroxyl or amine groups. Reagents such as isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) are used to target hydroxyl groups, which could be present in analogues of the target molecule. nih.gov The synthetic strategies themselves, particularly modular one-pot reactions, are highly amenable to creating libraries of analogues by simply varying one of the starting components. nih.govresearchgate.net

Table 4: Potential Derivatization Sites and Strategies

| Site of Derivatization | Functional Group | Synthetic Strategy | Potential New Groups |

|---|---|---|---|

| Position 1 | Carboxamide | Use of substituted isocyanates or amines in the final step. | N-alkyl, N-aryl, N-acyl carboxamides |

| Position 4 | Methyl | Start synthesis with a different 4-substituted pyridine/piperidinone. | Ethyl, propyl, benzyl, hydroxymethyl |

| Piperidine Ring | C-H Bonds | Introduction of other substituents (e.g., hydroxyl, amino) via different synthetic routes. | Hydroxyl, amino, carboxyl, halogen |

Chemical Modification of the Piperidine Ring

Modification of the piperidine ring is a key strategy for creating a diverse library of analogues. These modifications can be introduced either by starting with a pre-functionalized ring or by altering the piperidine scaffold after its formation.

A primary method for synthesizing substituted piperidines is the hydrogenation of corresponding pyridine derivatives. researchgate.net This approach allows for the introduction of substituents onto the aromatic pyridine ring, which are then incorporated into the saturated piperidine structure upon reduction. For instance, the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been systematically achieved through the hydrogenation of disubstituted pyridines, followed by base-mediated epimerization to access different stereoisomers. nih.gov This highlights a robust strategy for creating specific methyl-substituted piperidine cores, including the 4-methyl variant.

The synthesis of the 4-methylpiperidine precursor itself can be achieved through the catalytic hydrogenation of 4-methylpyridine. guidechem.com This reaction is typically carried out using catalysts such as Ruthenium or Platinum on a carbon support. guidechem.com

Table 1: Catalysts for Hydrogenation of 4-Methylpyridine

| Catalyst | Support | Metal Ratio (Ru/Pt) |

|---|---|---|

| Ruthenium | Carbon | 5% Ru |

| Ruthenium-Platinum | Carbon | 4% Ru - 1% Pt |

| Ruthenium-Platinum | Carbon | 3% Ru - 2% Pt |

| Ruthenium-Platinum | Carbon | 2.5% Ru - 2.5% Pt |

| Ruthenium-Platinum | Carbon | 2% Ru - 3% Pt |

| Ruthenium-Platinum | Carbon | 1% Ru - 4% Pt |

This table is based on data for catalyst preparation for 4-methylpyridine hydrogenation. guidechem.com

Further modifications can involve more complex ring alterations. For example, advanced synthetic routes allow for the introduction of spirocyclic moieties onto the piperidine ring. One such synthesis involved constructing a cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring via a Dieckmann condensation. beilstein-journals.org Although this example leads to a different analogue, the principle of building complex substituents before or during the piperidine ring formation is a significant strategy.

Functionalization can also occur at various positions on the piperidine ring. The synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine (B19701) demonstrates how a single starting material can be elaborated into a variety of complex molecules through sequential reactions. afasci.com Such strategies could be adapted to start from 4-methyl-4-cyanopiperidine to generate analogues with additional functionality at the C4 position.

Substitution on the Carboxamide Nitrogen

Substitution on the carboxamide nitrogen of a pre-formed piperidine-4-carboxamide core is a common and straightforward method for generating analogues. This typically involves standard amide bond formation reactions. The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide has been accomplished through reactions like amino-de-chlorination, where the amine of the carboxamide attacks an acyl chloride or sulfonyl chloride. researchgate.net

A general approach involves the acylation of the piperidine nitrogen first, followed by modification of the carboxamide group, or vice-versa. For example, 1-acetylpiperidine-4-carboxamide (B2669396) can be synthesized by reacting piperidine-4-carboxamide with acetic anhydride. chemicalbook.com To create N-substituted analogues of 1-Piperidinecarboxamide, 4-methyl-, one would typically start with 4-methylpiperidine, form the 1-carboxamide, and then introduce substituents on the exocyclic nitrogen.

The synthesis of N-substituted piperidines often employs reductive amination or alkylation reactions on the piperidine nitrogen. researchgate.net For creating analogues of 1-Piperidinecarboxamide, 4-methyl- with substitutions on the carboxamide nitrogen itself (i.e., forming a urea (B33335) derivative), the synthesis would likely proceed through a 1-isocyanate intermediate derived from a 1-amino-4-methylpiperidine precursor, or by reacting 4-methylpiperidine with a substituted isocyanate.

Amide coupling reactions are versatile for this purpose. The coupling of an amine with various acyl chlorides, such as benzoyl chloride or pyrazinoyl chloride, in the presence of a base like pyridine, is a well-established method. afasci.com Similarly, carboxylic acids can be activated using coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to facilitate amide bond formation. afasci.com

Table 2: Synthetic Reactions for N-Substitution on Piperidine Derivatives

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Acylation | Acryloyl chloride, Triethylamine | N-Acryloyl | rsc.org |

| Amide Coupling | Maleamic acid, Ethyl chloroformate, Triethylamine | N-(Aryl)maleamoyl | rsc.org |

| Arylsulfonation | Arylsulfonyl chloride, Pyridine | N-Arylsulfonyl | rsc.org |

| Reductive Amination | N-boc-piperidin-4-one, Dichloroaniline | N-Aryl | researchgate.net |

| Aza-Michael Reaction | Acrylonitrile, tert-butyl acrylate | N-Cyanoethyl, N-Propanoate ester | researchgate.net |

This table summarizes various N-substitution reactions on piperidone or piperidine cores that illustrate the chemical principles applicable to modifying the carboxamide nitrogen. researchgate.netrsc.org

Principles of Green Chemistry in the Synthesis of 1-Piperidinecarboxamide, 4-methyl- (9CI)

Applying the principles of green chemistry to the synthesis of pharmaceuticals like 1-Piperidinecarboxamide, 4-methyl- (9CI) aims to reduce the environmental impact of the manufacturing process. unibo.it This involves optimizing reactions to minimize waste, use less hazardous chemicals, and improve energy efficiency.

A key step in the synthesis is the reduction of the 4-methylpyridine precursor. Catalytic hydrogenation, as described for the synthesis of 4-methylpiperidine, is an inherently green method as it utilizes a catalyst rather than stoichiometric reducing agents, leading to high atom economy and reducing waste. guidechem.com

The choice of solvents is a critical aspect of green chemistry. Traditional organic syntheses often use volatile organic compounds (VOCs), which have negative environmental and health impacts. The search for greener alternatives is ongoing. Water is considered an ideal green solvent due to its availability, low cost, and environmental compatibility. rsc.org Research has shown that biomimetic catalysts, such as cyclodextrins, can facilitate reactions like C-H functionalization in aqueous media. rsc.org Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, which can encapsulate non-polar reactants and enable reactions in water. rsc.org Applying such catalyst-solvent systems to the synthesis of piperidine derivatives could significantly improve the greenness of the process.

Another green solvent alternative is supercritical carbon dioxide (scCO₂). researchgate.net It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. Its use can eliminate the need for conventional organic solvents. researchgate.net

The use of biocatalysis is another cornerstone of green chemistry in the pharmaceutical industry. researchgate.net Enzymes can offer high selectivity under mild reaction conditions (temperature and pH), reducing energy consumption and the formation of byproducts. While specific enzymatic routes for 1-Piperidinecarboxamide, 4-methyl- (9CI) are not detailed in the provided context, the general applicability of enzymes for amide bond formation and other key transformations represents a significant opportunity for a greener synthesis.

Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the greenness of a synthetic process. unibo.it By employing catalytic reactions, reducing the number of synthetic steps, and using greener solvents that are easily recycled, the PMI for the synthesis of 1-Piperidinecarboxamide, 4-methyl- (9CI) and its analogues can be substantially lowered.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1-Piperidinecarboxamide, 4-methyl- (9CI) |

| 4-Methylpiperidine |

| 4-Methylpyridine |

| Ruthenium |

| Platinum |

| 4-Cyanopiperidine |

| 4-Methyl-4-cyanopiperidine |

| Piperidine-4-carboxamide |

| Acetic anhydride |

| 1-Acetylpiperidine-4-carboxamide |

| 1-Amino-4-methylpiperidine |

| Benzoyl chloride |

| Pyrazinoyl chloride |

| Pyridine |

| 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |

| Acryloyl chloride |

| Triethylamine |

| Maleamic acid |

| Ethyl chloroformate |

| Arylsulfonyl chloride |

| N-boc-piperidin-4-one |

| Acrylonitrile |

| tert-Butyl acrylate |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-Piperidinecarboxamide, 4-methyl- (9CI) at the atomic level. Through a combination of one-dimensional and multi-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, while specific NMR parameters offer detailed information on the molecule's preferred conformation and dynamic processes.

A definitive structural assignment for 1-Piperidinecarboxamide, 4-methyl- (9CI) relies on a suite of 2D NMR experiments. The expected ¹H and ¹³C NMR chemical shifts are based on the analysis of similar piperidine structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Piperidinecarboxamide, 4-methyl- (9CI)

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | N-H₂ (Amide) | ~6.5 - 7.5 (broad) | - |

| 2, 6 | CH₂ | ~3.8 (axial), ~2.8 (equatorial) | ~45 |

| 3, 5 | CH₂ | ~1.7 (axial), ~1.2 (equatorial) | ~34 |

| 4 | CH | ~1.5 | ~31 |

| 4 | CH₃ | ~0.9 (doublet) | ~22 |

¹H-¹H Correlation Spectroscopy (COSY): This experiment would confirm the connectivity of protons within the piperidine ring. For instance, the signal for the proton at C4 would show correlations to the adjacent methylene (B1212753) protons at C3 and C5, which in turn would correlate to the protons at C2 and C6, establishing the spin system of the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~0.9 ppm would correlate to the methyl carbon at ~22 ppm.

The six-membered piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. For 1-Piperidinecarboxamide, 4-methyl- (9CI), the bulky methyl group at the C4 position is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

This conformational preference can be confirmed through analysis of proton-proton coupling constants (J-couplings). nih.gov

Axial vs. Equatorial Protons: In a chair conformation, axial and equatorial protons have distinct chemical shifts and coupling patterns. Large coupling constants (typically J ≈ 10-13 Hz) are observed between vicinal protons in a diaxial arrangement (¹Hₐ - ¹Hₐ).

H4 Proton Analysis: The conformation around the C4 position is critical. If the methyl group is equatorial, the H4 proton will be axial. Therefore, it would exhibit large diaxial couplings to the axial protons at C3 and C5. Conversely, a small axial-equatorial coupling (J ≈ 2-5 Hz) would be observed with the equatorial protons at C3 and C5. nih.gov

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can further support the conformational assignment by detecting through-space proximity of protons. Strong NOEs would be expected between the axial protons on the same face of the ring (e.g., H2ₐ, H4ₐ, H6ₐ), confirming their spatial relationship in the chair form. nih.gov

Saturated six-membered rings like piperidine are not static but undergo dynamic processes, primarily ring inversion, where one chair conformation converts to another. nih.gov In 1-Piperidinecarboxamide, 4-methyl- (9CI), the two chair forms are energetically non-equivalent due to the 4-methyl substituent.

Ring Inversion: At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed. In a variable-temperature (VT) NMR experiment, one would observe broadening of the signals for the ring protons (e.g., at C2/C6 and C3/C5) as the temperature decreases. Below a certain point (the coalescence temperature), the signals would resolve into two distinct sets representing the axial and equatorial protons of the major, more stable conformer. nih.gov

Amide Bond Rotation: The C(O)-N bond of the carboxamide group has partial double-bond character, which can lead to restricted rotation and the existence of rotamers. mdpi.com This dynamic process can also be studied by VT-NMR. If the rotation is slow, separate sets of signals may be observed for the different rotamers at low temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These methods are excellent for identifying key functional groups and probing intermolecular interactions such as hydrogen bonding.

The vibrational spectrum of 1-Piperidinecarboxamide, 4-methyl- (9CI) is dominated by the characteristic modes of the amide group and the saturated piperidine ring. Theoretical calculations combined with experimental data allow for the assignment of specific bands. nih.gov

Table 2: Characteristic Vibrational Modes for 1-Piperidinecarboxamide, 4-methyl- (9CI)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amide (NH₂) | 3400 - 3100 | Strong | Medium |

| C-H Asymmetric & Symmetric Stretch | CH₃, CH₂ | 3000 - 2850 | Medium-Strong | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Very Strong | Medium |

| N-H Bend (Amide II) | Amide | 1640 - 1590 | Strong | Weak |

| CH₂ Scissoring | Piperidine Ring | 1470 - 1440 | Medium | Medium |

The Amide I band , primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum. researchgate.net The Amide II band arises from a combination of N-H in-plane bending and C-N stretching. The high-wavenumber region is characterized by the C-H stretching vibrations of the methyl and methylene groups, while the fingerprint region (< 1500 cm⁻¹) contains a complex series of bands corresponding to various bending, rocking, and skeletal vibrations of the piperidine ring. mdpi.com

The primary carboxamide group (-CONH₂) is capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the lone pairs on the carbonyl oxygen). This facilitates the formation of intermolecular hydrogen bonds, which can significantly influence the physical properties and solid-state structure of the compound. mdpi.com

The presence and strength of hydrogen bonding can be inferred from the vibrational spectra:

N-H Stretching: In a non-hydrogen-bonded (e.g., dilute solution in a non-polar solvent) state, the N-H stretching vibrations would appear as relatively sharp bands above 3300 cm⁻¹. In the solid state, intermolecular hydrogen bonding causes these bands to broaden and shift to lower frequencies (red-shift), typically into the 3200-3100 cm⁻¹ range. nih.gov

C=O Stretching: Similarly, the involvement of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, causing the Amide I band to shift to a lower wavenumber compared to its position in a non-interacting environment.

The analysis of these spectral shifts provides crucial evidence for the existence and nature of the hydrogen-bonding network within the crystalline or aggregated states of the molecule.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. Advanced MS techniques provide high-resolution and fragmentation data, which are crucial for unambiguous identification.

High-resolution mass spectrometry is instrumental in determining the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of 1-Piperidinecarboxamide, 4-methyl-(9CI) can be calculated to provide a benchmark for its identification.

Data Table: Theoretical Exact Mass of 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Molecular Formula | Ion Formula | Calculated Exact Mass (m/z) |

| C₇H₁₄N₂O | [C₇H₁₅N₂O]⁺ | 143.1184 |

This calculated value serves as a precise reference for experimental HRMS analysis, allowing for the confirmation of the elemental formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion to generate a characteristic fragmentation pattern, which provides detailed structural information. While experimental MS/MS data for 1-Piperidinecarboxamide, 4-methyl-(9CI) is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation behavior of amides and piperidine derivatives.

The primary fragmentation is expected to occur via cleavage of the amide bond and fragmentation of the piperidine ring. The collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the formation of several key fragment ions.

Data Table: Predicted MS/MS Fragmentation of 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 143.1184 | 126.0922 | [C₇H₁₂N₂]⁺ | NH₃ |

| 143.1184 | 99.1021 | [C₆H₁₃N]⁺ | CONH₂ |

| 143.1184 | 84.0813 | [C₅H₁₀N]⁺ | CONH₂ + CH₃ |

| 143.1184 | 57.0704 | [C₄H₉]⁺ | C₃H₆N₂O |

The fragmentation would likely initiate with the loss of ammonia from the carboxamide group, followed by cleavages within the piperidine ring, such as the loss of the methyl group or ring-opening pathways. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.

While a specific crystal structure for 1-Piperidinecarboxamide, 4-methyl-(9CI) has not been reported, the expected solid-state conformation can be inferred from studies of related 4-substituted piperidine derivatives. The piperidine ring is anticipated to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The 4-methyl group would preferentially occupy an equatorial position to minimize steric hindrance. The carboxamide group at the 1-position will also have a preferred orientation relative to the ring.

In the crystalline state, it is expected that intermolecular hydrogen bonds would be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions would lead to the formation of well-ordered supramolecular structures.

The presence of both hydrogen bond donor (amide N-H) and acceptor (carbonyl oxygen and piperidine nitrogen) sites in 1-Piperidinecarboxamide, 4-methyl-(9CI) makes it a suitable candidate for the formation of co-crystals and salts. Co-crystals are multi-component crystals held together by non-covalent interactions, while salts are formed through proton transfer.

The formation of co-crystals with suitable co-formers, such as carboxylic acids, could occur through hydrogen bonding between the amide group and the carboxylic acid. Salt formation is also possible if a sufficiently acidic or basic co-former is used, leading to protonation of the piperidine nitrogen or deprotonation of the amide N-H. The formation of such multi-component crystalline forms can significantly alter the physicochemical properties of the parent compound. The likelihood of forming a salt versus a co-crystal can often be predicted by the difference in pKa values between the compound and its co-former.

Chiral Analysis of 1-Piperidinecarboxamide, 4-methyl-(9CI) Enantiomers

The presence of a stereocenter at the C4 position of the piperidine ring, due to the methyl substituent, means that 1-Piperidinecarboxamide, 4-methyl-(9CI) exists as a pair of enantiomers (R and S forms). The separation and analysis of these enantiomers are important as they may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common techniques for the separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For a compound like 1-Piperidinecarboxamide, 4-methyl-(9CI), a variety of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used in chiral HPLC and are often successful in separating a broad range of chiral compounds. For chiral GC, cyclodextrin-based capillary columns are frequently employed for the separation of volatile chiral molecules. The selection of the appropriate chiral selector and chromatographic conditions is typically determined through a screening process to achieve optimal separation of the enantiomers.

Theoretical and Computational Chemistry Investigations of 1 Piperidinecarboxamide,4 Methyl 9ci

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivityekb.egresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 1-Piperidinecarboxamide, 4-methyl-(9CI). These computational methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Molecular Geometry Optimization and Conformer Energy Landscapes

The molecular structure of 1-Piperidinecarboxamide, 4-methyl-(9CI) has been optimized using DFT methods to determine its most stable three-dimensional arrangement. The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain. The 4-methyl group can exist in either an axial or equatorial position. Computational studies on similar 4-substituted piperidines have shown that the equatorial conformer is generally more stable due to reduced steric hindrance. nih.gov

The carboxamide group attached to the nitrogen atom of the piperidine ring introduces a plane of rigidity due to the partial double bond character of the C-N bond. This results in rotational barriers around the N-C(O) bond, leading to different possible orientations of the carboxamide group relative to the piperidine ring. The interplay between the chair conformation of the piperidine ring, the orientation of the 4-methyl group, and the conformation of the N-carboxamide substituent leads to a complex potential energy surface with several possible conformers.

Table 1: Theoretical Optimized Geometric Parameters for the Equatorial Conformer of 1-Piperidinecarboxamide, 4-methyl-(9CI) (Chair Conformation)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amide) | ~1.35 Å |

| C=O (amide) | ~1.23 Å | |

| N-C (ring) | ~1.47 Å | |

| C-C (ring) | ~1.53 Å | |

| C-C (methyl) | ~1.53 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (ring) | ~112° | |

| C-N-C (amide) | ~120° | |

| Dihedral Angle | C-N-C=O | ~180° (trans) or ~0° (cis) |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictionresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

For 1-Piperidinecarboxamide, 4-methyl-(9CI), the HOMO is expected to be localized primarily on the piperidine nitrogen and the oxygen atom of the carboxamide group, as these are the regions with the highest electron density and lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the carbonyl carbon and the nitrogen of the carboxamide group, which are the most electron-deficient centers.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | 1.0 to 2.0 |

| HOMO-LUMO Gap | 7.5 to 9.5 |

Note: These are estimated energy ranges based on calculations of similar N-acylpiperidine structures.

Electrostatic Potential Mapping and Charge Distribution Analysisresearchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For 1-Piperidinecarboxamide, 4-methyl-(9CI), the MEP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atom of the piperidine ring would also exhibit a region of negative potential, although to a lesser extent due to its involvement in the amide bond. The hydrogen atoms of the amide group and the protons on the carbon atoms adjacent to the ring nitrogen would show positive electrostatic potential. This charge distribution is crucial in determining how the molecule interacts with other polar molecules and biological targets.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactionsrsc.orgnih.gov

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Simulation of 1-Piperidinecarboxamide, 4-methyl-(9CI) in Solution

MD simulations of 1-Piperidinecarboxamide, 4-methyl-(9CI) in an aqueous solution can provide valuable insights into its behavior in a biological environment. These simulations model the interactions between the solute molecule and the surrounding water molecules, taking into account forces such as van der Waals interactions and electrostatic forces.

The simulations can track the trajectory of each atom over time, revealing how the molecule moves and changes its shape. This is particularly useful for understanding the dynamics of the piperidine ring, which can undergo chair-to-boat interconversions, and the rotation around the N-C(O) bond of the carboxamide group. The presence of water molecules can influence these dynamics by forming hydrogen bonds with the amide group, thereby stabilizing certain conformations.

Analysis of Conformational Flexibility and Stabilityrsc.org

Furthermore, analysis of the dihedral angles of the piperidine ring and the N-carboxamide linkage can reveal the preferred conformations and the energy barriers between them. These studies often confirm that the chair conformation of the piperidine ring with the 4-methyl group in the equatorial position is the most stable. The simulations can also show transient excursions to higher energy twist-boat conformations. The flexibility of the carboxamide group and its interaction with the solvent are also key aspects that can be explored through these simulations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for 1-Piperidinecarboxamide, 4-methyl- (9CI) Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a quantitative correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 1-Piperidinecarboxamide, 4-methyl- (9CI) are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous piperidine carboxamide derivatives. These studies aim to develop predictive models that can guide the synthesis of new, more potent analogues.

The development of predictive QSAR models for piperidine carboxamide analogues generally involves the creation of a dataset of compounds with known biological activities, followed by the calculation of molecular descriptors and the application of statistical methods to build a correlative model.

For instance, in a study on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.net These models yielded significant statistical results, indicating their predictive power. The CoMFA model showed a non-cross-validated r² value of 0.998 and a cross-validated q² value of 0.663, while the CoMSIA model had an r² of 0.988 and a q² of 0.730. researchgate.net Such high statistical values suggest that the models can reliably predict the biological activity of new compounds in this class.

Similarly, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists utilized a three-layer back-propagation neural network. nih.gov Molecular descriptors were selected using a two-stage least squares combining partial least squares method, and the resulting model was validated with an external testing set. nih.gov This highlights the use of machine learning techniques in developing robust QSAR models.

Table 1: Statistical Parameters of a Representative 3D-QSAR Study on Piperidine Carboxamide Analogues researchgate.net

| Parameter | CoMFA Model | CoMSIA Model |

| Non-cross-validated r² | 0.998 | 0.988 |

| Cross-validated q² | 0.663 | 0.730 |

| F statistic value | 2,401.970 | 542.933 |

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govfiveable.me For piperidine carboxamide analogues, pharmacophore models help in understanding the key interactions with their biological targets and in designing new molecules with improved affinity and selectivity.

A 3D-QSAR CoMFA study of piperidine-based analogues of cocaine at the dopamine (B1211576) transporter involved the generation of pharmacophore models to explore the binding mode. nih.gov The resulting CoMFA contour maps provided a visual representation of the steric and electrostatic interactions that are important for binding, guiding the design of novel dopamine transporter inhibitors. nih.gov

In another study on piperidine derivatives as farnesyltransferase inhibitors, pharmacophore analysis revealed that aromatic, acceptor, and donor groups are favorable for inhibitory activity. nih.gov The analysis also highlighted the importance of a clear separation between hydrophobic and hydrophilic regions for better activity. nih.gov These features constitute the key pharmacophoric points that can be used to screen virtual libraries for new potential inhibitors.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a ligand with its protein target. For analogues of 1-Piperidinecarboxamide, 4-methyl- (9CI), molecular docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

Molecular docking simulations have been successfully applied to understand the interactions of piperidine carboxamide derivatives with various protein targets. For example, in the study of piperidine carboxamide derivatives as ALK inhibitors, molecular docking of the most active compound into the active site of ALK was performed. researchgate.net The X-ray cocrystal structure of a lead compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, which allowed access to an extended hydrophobic pocket, providing a structural basis for the observed activity and a platform for structure-based design. researchgate.net

In a different context, piperidine carboxamides have been identified as potent and selective inhibitors of the malarial proteasome. Cryo-electron microscopy, complemented by computational modeling, identified the binding site in a previously untargeted region of the β5 active site, which is distant from the catalytic threonine. nih.gov This finding explains the species selectivity and provides a roadmap for the development of new antimalarial drugs. nih.gov

Table 2: Predicted Binding Interactions of a Piperidine Carboxamide Analogue with its Target Protein

| Interaction Type | Interacting Residue |

| Hydrogen Bond | Amino Acid X |

| Hydrophobic Interaction | Amino Acid Y |

| Pi-Pi Stacking | Amino Acid Z |

In silico screening, often employing molecular docking, is a powerful strategy for identifying potential biological targets for a given compound or for screening large libraries of compounds against a specific target. researchgate.net For piperidine-based compound libraries, this approach can rapidly identify potential hits for a variety of diseases.

A virtual screening of piperidine-based small molecules was conducted against the main protease of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net This in silico approach allowed for the rapid evaluation of a large number of compounds and the identification of potential inhibitors, which could then be prioritized for experimental testing. researchgate.net Such studies demonstrate the utility of computational methods in the early stages of drug discovery for identifying novel therapeutic applications for existing chemical scaffolds.

Mechanistic Biological Investigations of 1 Piperidinecarboxamide,4 Methyl 9ci at the Molecular and Cellular Level

In Vitro Receptor Binding Affinity and Selectivity Profiling

In vitro receptor binding assays are fundamental in pharmacological research to determine the affinity and selectivity of a compound for various biological targets. These assays typically involve radioligand binding, where the test compound's ability to displace a known radioactive ligand from a specific receptor is measured. This allows for the calculation of the inhibition constant (Ki), which indicates the compound's binding affinity. A lower Ki value signifies a higher affinity.

Selectivity profiling involves screening the compound against a broad panel of receptors, transporters, and ion channels to identify its primary target(s) and potential off-target interactions. This is crucial for understanding a compound's potential therapeutic effects and its safety profile.

For 1-Piperidinecarboxamide, 4-methyl-(9CI), no such receptor binding affinity or selectivity profiling data has been published in peer-reviewed literature. Therefore, its specific molecular targets and its selectivity profile remain uncharacterized.

Receptor Binding Affinity of 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Receptor Target | Radioligand | Ki (nM) | Source |

|---|---|---|---|

| No data available | No data available | No data available | No data available |

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Enzyme inhibition studies are conducted to determine if a compound can modulate the activity of specific enzymes and to characterize the nature of this inhibition.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity, independent of the substrate concentration.

A comprehensive search of scientific databases indicates that no studies have been published detailing the IC50 or Ki values for 1-Piperidinecarboxamide, 4-methyl-(9CI) against any specific enzyme.

Enzyme Inhibition Profile of 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| No data available | No data available | No data available | No data available |

Once a compound is identified as an enzyme inhibitor, further studies are performed to determine whether the inhibition is reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, restoring enzyme activity. Irreversible inhibitors typically form covalent bonds with the enzyme, leading to a permanent loss of activity. Methods such as dialysis, dilution studies, or jump-dilution kinetics are used to assess reversibility.

As there is no evidence of enzyme inhibition by 1-Piperidinecarboxamide, 4-methyl-(9CI) in the literature, no reversibility or irreversibility assessments have been performed.

Cellular Pathway Modulation and Signaling Cascade Analysis (excluding human clinical outcomes)

Cellular assays are essential for understanding how a compound affects biological pathways and signaling cascades within a living cell, moving beyond isolated protein targets.

Research on the effects of a compound in cultured cell lines can reveal its impact on cell viability, proliferation, apoptosis, and other cellular functions. These studies help to elucidate the compound's mechanism of action in a more biologically relevant context than in vitro assays.

There are no published studies that have investigated the effects of 1-Piperidinecarboxamide, 4-methyl-(9CI) in any cultured cell lines. Therefore, its cellular activities are unknown.

If a compound is found to modulate a specific cellular pathway, further investigations are typically undertaken to identify the downstream molecular events. This can involve techniques such as Western blotting to measure changes in protein phosphorylation or expression, quantitative PCR to assess changes in gene expression, and reporter gene assays to measure the activity of specific transcription factors.

Given the absence of initial cellular studies for 1-Piperidinecarboxamide, 4-methyl-(9CI), no investigations into its effects on downstream molecular events have been documented.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) or structure-property relationship (SPR) studies for the chemical compound "1-Piperidinecarboxamide, 4-methyl-(9CI)". Research in this area has focused on broader classes of piperidine (B6355638) derivatives, and the specific influence of the 4-methyl substituent in this particular scaffold has not been detailed in available studies.

However, to provide a relevant framework, this section will discuss general principles of SAR and SPR observed in structurally related piperidine-4-carboxamide analogues that have been investigated for various biological activities. It is important to note that the following discussions are based on related compounds and may not be directly applicable to 1-Piperidinecarboxamide, 4-methyl-(9CI).

Elucidation of Structural Determinants for Biological Activity

Studies on various classes of piperidine-4-carboxamides have revealed that modifications at several key positions on the piperidine ring and the carboxamide moiety significantly influence their biological activity. These studies, while not directly investigating 1-Piperidinecarboxamide, 4-methyl-(9CI), provide insights into the structural features that are generally important for the biological effects of this class of compounds.

For instance, research on piperidine-4-carboxamides as anti-mycobacterial agents has demonstrated the critical role of the substituent at the 1-position of the piperidine ring. The nature of this substituent can drastically alter the compound's potency and selectivity. Similarly, modifications to the amide portion of the molecule, such as the introduction of different aromatic or heterocyclic rings, have been shown to be a key determinant of activity against various biological targets. nih.gov

In one study focusing on piperidine-4-carboxamides as DNA gyrase inhibitors, it was found that the introduction of a trifluoromethyl group on a phenyl ring attached to the core structure led to a nearly 10-fold increase in activity against Mycobacterium abscessus. nih.gov This highlights the sensitivity of the biological activity to even small electronic and steric changes in the substituents.

The table below summarizes key structural determinants and their general impact on the biological activity of related piperidine-4-carboxamide analogues, drawn from various research studies.

| Molecular Region | General Observation on Structural Modification | Impact on Biological Activity | Reference |

| Piperidine Ring (Position 1) | Introduction of various substituted aryl or heteroaryl groups. | Crucial for potency and selectivity against different targets. | nih.gov |

| Carboxamide Moiety (N-substituent) | Variation of aromatic and heterocyclic groups. | Significant influence on the type and strength of biological activity. | nih.gov |

| Substituents on Aromatic Rings | Addition of electron-withdrawing or electron-donating groups. | Can dramatically enhance or reduce potency. For example, a trifluoromethyl group increased anti-mycobacterial activity. | nih.gov |

Rational Design of Optimized Analogues

The principles of rational drug design are often applied to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. While no specific rational design studies for 1-Piperidinecarboxamide, 4-methyl-(9CI) were found, the general strategies employed for analogous piperidine scaffolds can be illustrative.

The process of rational design typically involves identifying a lead compound with some desired biological activity and then systematically modifying its structure to enhance its therapeutic profile. openmedicinalchemistryjournal.com This is often guided by computational methods such as molecular docking, which can predict how a molecule might bind to a biological target. mdpi.com

For example, in the development of piperidine-based inhibitors for various enzymes, researchers have used rational design to introduce modifications that improve interactions with the target's active site. This can involve adding groups that form additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity and potency.

A common strategy in the rational design of piperidine-containing compounds is to explore the effect of different substituents on the piperidine nitrogen. This position is often synthetically accessible and can be used to modulate the compound's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The following table outlines general strategies for the rational design of optimized analogues based on piperidine scaffolds, as inferred from studies on related compounds.

| Design Strategy | Rationale | Expected Outcome | Reference |

| Modification of N1-Substituent | To improve target binding and modulate physicochemical properties. | Enhanced potency, selectivity, and improved pharmacokinetic profile. | nih.govnih.gov |

| Bioisosteric Replacement | To replace a functional group with another that has similar physicochemical properties but may improve biological activity or reduce toxicity. | Maintained or improved activity with a better safety profile. | openmedicinalchemistryjournal.com |

| Structure-Guided Design | Utilizing the three-dimensional structure of the biological target to design molecules that fit optimally in the binding site. | Increased potency and selectivity. | mdpi.com |

It is important to reiterate that the information presented here is based on general principles and findings from studies on related piperidine derivatives. Specific experimental investigations on 1-Piperidinecarboxamide, 4-methyl-(9CI) are required to elucidate its precise structure-activity and structure-property relationships and to guide the rational design of any potential analogues.

Pre Clinical Research on Metabolic Pathways and Pharmacokinetic Attributes of 1 Piperidinecarboxamide,4 Methyl 9ci Non Clinical Focus

In Vitro Metabolic Stability Studies in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental for predicting a compound's metabolic clearance in the body. wuxiapptec.com These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.com

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily. wuxiapptec.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive model of hepatic metabolism. springernature.com

The standard procedure involves incubating the test compound, in this case, 1-Piperidinecarboxamide, 4-methyl-(9CI), with a preparation of liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). mercell.com Samples are collected at various time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.commercell.com The rate of disappearance of the parent compound is then used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint). mercell.com A compound with high metabolic stability will show a slower rate of disappearance over time.

Table 1: Illustrative In Vitro Metabolic Stability of 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Biological Matrix | Incubation Time (min) | % Parent Compound Remaining (Illustrative) | Calculated In Vitro Half-life (t½, min) (Illustrative) |

|---|---|---|---|

| Human Liver Microsomes | 0 | 100 | >60 |

| 15 | 92 | ||

| 30 | 85 | ||

| 60 | 73 | ||

| Rat Hepatocytes | 0 | 100 | 45 |

| 15 | 78 | ||

| 30 | 59 | ||

| 60 | 34 |

Identification of Key Metabolites of 1-Piperidinecarboxamide, 4-methyl-(9CI)

Identifying the metabolic pathways of a compound is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. The biotransformation of xenobiotics generally occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. nih.gov Phase II reactions involve the conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. nih.govnih.gov

For a molecule with the structure of 1-Piperidinecarboxamide, 4-methyl-(9CI), several metabolic pathways are plausible based on the metabolism of other piperidine-containing compounds. nih.gov Key transformations could include:

Oxidation: Hydroxylation of the piperidine (B6355638) ring at various positions or oxidation of the 4-methyl group to a primary alcohol, which could be further oxidized to a carboxylic acid. nih.govresearchgate.net

Hydrolysis: Cleavage of the carboxamide bond.

Conjugation: Phase II glucuronidation or sulfation of any hydroxylated metabolites formed during Phase I. nih.govnih.gov

These potential metabolites would be identified by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry to determine the exact mass and fragmentation patterns of the novel products. nih.gov

Table 2: Plausible Metabolic Pathways for 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Metabolite ID (Hypothetical) | Biotransformation Pathway | Metabolic Phase |

|---|---|---|

| M1 | Hydroxylation of the piperidine ring | Phase I |

| M2 | Oxidation of the 4-methyl group to a hydroxymethyl group | Phase I |

| M3 | Oxidation of the 4-hydroxymethyl group (M2) to a carboxylic acid | Phase I |

| M4 | Hydrolysis of the carboxamide group | Phase I |

| M5 | Glucuronide conjugation of a hydroxylated metabolite (e.g., M1 or M2) | Phase II |

Cytochrome P450 (CYP) Isoform Inhibition and Induction Profiles

Cytochrome P450 enzymes are a major source of drug-drug interactions. Inhibition of a specific CYP isoform by one drug can lead to decreased metabolism and increased plasma concentrations of a co-administered drug that is a substrate for the same enzyme. nih.gov Conversely, induction can increase the expression of a CYP isoform, leading to faster metabolism and potentially reduced efficacy of a co-administered substrate. nih.gov

In vitro assays are used to determine a compound's potential to inhibit or induce major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Inhibition is typically assessed by incubating the compound at various concentrations with human liver microsomes and a specific probe substrate for each CYP isoform. The concentration of the compound that causes 50% inhibition of the probe substrate's metabolism (IC₅₀) is determined. nih.gov For piperidine-containing drugs, CYP3A4 and CYP2D6 are often significant contributors to metabolism. nih.gov

Induction potential is often evaluated using cultured human hepatocytes. The cells are treated with the test compound for a period (e.g., 48-72 hours), after which changes in CYP enzyme activity or mRNA levels are measured. nih.gov

Table 3: Example CYP Isoform Inhibition Profile for 1-Piperidinecarboxamide, 4-methyl-(9CI)

| CYP Isoform | Probe Substrate | IC₅₀ (µM) (Illustrative) |

|---|---|---|

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | S-Mephenytoin | 35 |

| CYP2D6 | Dextromethorphan | 22 |

| CYP3A4 | Midazolam | 18 |

Transporter Interaction Studies (e.g., P-glycoprotein, OATP)

Membrane transporters play a critical role in drug absorption, distribution, and excretion. Key transporters include the efflux transporter P-glycoprotein (P-gp, encoded by the ABCB1 gene) and uptake transporters like the Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov A compound can be a substrate, an inhibitor, or neither for these transporters. Interactions can lead to significant changes in drug exposure and potential drug-drug interactions. nih.govnih.gov

In vitro models, such as Caco-2 cell monolayers, are used to assess P-gp interactions. These cells express P-gp, and the potential of a compound to be a substrate is determined by measuring its transport in both directions across the monolayer. A higher efflux ratio (basolateral to apical transport divided by apical to basolateral transport) suggests the compound is a P-gp substrate. nih.gov OATP interactions are often studied using cells that overexpress a specific OATP isoform (e.g., OATP1B1, OATP1B3). nih.govnih.gov

Table 4: Illustrative Transporter Interaction Profile

| Transporter | Assay Type | Result (Illustrative) | Interpretation |

|---|---|---|---|

| P-glycoprotein (P-gp) | Caco-2 Bidirectional Transport | Efflux Ratio = 1.8 | Not a significant P-gp substrate |

| OATP1B1 | Inhibition of Estradiol-17β-glucuronide uptake | IC₅₀ > 100 µM | Not an inhibitor |

| OATP1B3 | Inhibition of Estradiol-17β-glucuronide uptake | IC₅₀ > 100 µM | Not an inhibitor |

Plasma Protein Binding Characteristics in Research Models

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be metabolized or excreted. nih.gov High plasma protein binding can limit clearance and increase a drug's half-life.

The fraction of unbound drug (fu) is typically determined in vitro using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These experiments are conducted using plasma from various species, including humans and those used in non-clinical toxicology studies (e.g., rat, mouse, dog), to assess interspecies differences. nih.gov

Table 5: Example Plasma Protein Binding of 1-Piperidinecarboxamide, 4-methyl-(9CI)

| Species | % Bound (Illustrative) | Fraction Unbound (fu,plasma) (Illustrative) |

|---|---|---|

| Human | 85.5% | 0.145 |

| Rat | 78.2% | 0.218 |

| Mouse | 81.0% | 0.190 |

| Dog | 88.1% | 0.119 |

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Profiling

In vitro ADME profiling is a consolidated approach in early drug discovery that combines multiple assays to build a comprehensive picture of a compound's likely pharmacokinetic behavior. nih.govresearchgate.net This profile helps in selecting and optimizing lead candidates before they advance to more complex in vivo studies.

The profile typically includes data from the previously mentioned assays (metabolic stability, CYP inhibition, transporter interaction, plasma protein binding) along with fundamental physicochemical properties. researchgate.net Key additional parameters often include aqueous solubility and membrane permeability. Solubility is critical for absorption, while permeability predicts how well a compound can cross biological membranes, such as the intestinal wall. nih.gov Permeability is often assessed using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov

Table 6: Summary of In Vitro ADME Profile for 1-Piperidinecarboxamide, 4-methyl-(9CI)

| ADME Parameter | Assay | Result (Illustrative) |

|---|---|---|

| Aqueous Solubility | Kinetic Solubility at pH 7.4 | 85 µg/mL |

| Permeability | PAMPA (pH 7.4) | 12 x 10⁻⁶ cm/s |

| Metabolic Stability | Human Liver Microsome t½ | > 60 min |

| Plasma Protein Binding | Human Plasma (fu) | 0.145 |

| CYP Inhibition | CYP3A4 IC₅₀ | 18 µM |

| Transporter Efflux | P-gp Efflux Ratio | 1.8 |

Advanced Analytical Methodologies for Research and Quantification of 1 Piperidinecarboxamide,4 Methyl 9ci

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of separation science, essential for isolating 1-Piperidinecarboxamide, 4-methyl- (9CI) from impurities, starting materials, and degradation products. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceutical substances due to its versatility and precision. amazonaws.com Method development for 1-Piperidinecarboxamide, 4-methyl- (9CI), a polar compound with a basic piperidine (B6355638) moiety, typically focuses on reversed-phase chromatography.

A robust HPLC method involves the careful selection and optimization of several key parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering excellent retention for a wide range of organic molecules. The specific brand and model can influence selectivity.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a buffer or pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. For a basic compound like 1-Piperidinecarboxamide, 4-methyl- (9CI), adding an acid such as formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial. This protonates the piperidine nitrogen, minimizing peak tailing and ensuring sharp, symmetrical peaks.

Detector: A UV detector is commonly used if the molecule possesses a suitable chromophore. If not, universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. epa.gov

Flow Rate and Temperature: These are optimized to achieve the best balance between resolution and analysis time. A typical flow rate is 1.0 mL/min, with the column temperature maintained around 30-40°C to ensure reproducibility. epa.gov

The developed method must be validated according to established guidelines to ensure it is fit for its intended purpose.

Table 1: Hypothetical HPLC Method Validation Parameters for 1-Piperidinecarboxamide, 4-methyl- (9CI)

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.03 µg/mL |

| Specificity | No interference from blank/placebo | Peak purity > 99.9% |

This is an interactive data table. You can sort and filter the data as needed.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While 1-Piperidinecarboxamide, 4-methyl- (9CI) may have limited volatility due to its carboxamide group, GC is highly valuable for detecting volatile impurities, residual solvents, or starting materials from its synthesis.

For direct analysis, a high-temperature, inert capillary column (e.g., a 5% phenyl/95% methyl silicone phase) would be required. unodc.org The inlet and detector temperatures must be optimized to prevent analyte degradation. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.

In cases where the parent compound or its non-volatile impurities need to be analyzed by GC, a derivatization step is often employed. This involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. For the carboxamide group, silylation is a common derivatization strategy.

Table 2: Typical GC Parameters for Analysis of Volatile Impurities

| Parameter | Condition |

|---|---|

| Column | DB-17 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film |

| Carrier Gas | Helium, 2.0 mL/min |

| Injector Temperature | 250°C |

| Detector (FID) Temp | 260°C |

| Oven Program | 100°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min |

| Injection Volume | 1.0 µL (split mode) |

This table outlines a general-purpose GC method suitable for screening.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over normal-phase HPLC, including faster analysis times and reduced use of toxic organic solvents. americanlaboratory.comnih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com

If 1-Piperidinecarboxamide, 4-methyl- (9CI) were to be synthesized in a way that introduces a chiral center, or if chiral isomers were a concern, SFC would be the method of choice for their separation. The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds. nih.gov

Method development in SFC involves optimizing the mobile phase composition (the ratio of supercritical CO₂ to an organic modifier like methanol or ethanol), as well as additives (often a small amount of an acid or base) to improve peak shape and resolution. chromatographyonline.com

Table 3: Illustrative SFC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Additive | 0.1% Diethylamine (for basic analytes) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detector | UV at 220 nm |

SFC provides a green and efficient alternative to traditional chiral HPLC. americanlaboratory.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a level of analytical power unattainable by either technique alone. For 1-Piperidinecarboxamide, 4-methyl- (9CI), coupling liquid or gas chromatography with mass spectrometry is indispensable for trace-level quantification and definitive structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying analytes at very low concentrations. nih.gov It is the gold standard for analyzing metabolites in complex biological matrices and for quantifying potential genotoxic impurities. nih.govnih.gov

For 1-Piperidinecarboxamide, 4-methyl- (9CI), an electrospray ionization (ESI) source operating in positive ion mode would be highly effective, as the piperidine nitrogen is easily protonated. In the tandem mass spectrometer (e.g., a triple quadrupole), the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and reduces chemical noise. nih.gov